molecular formula C18H23NO4 B12828232 Rel-(Z)-3-methyl-5-(4-((R)-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one

Rel-(Z)-3-methyl-5-(4-((R)-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one

Cat. No.: B12828232
M. Wt: 317.4 g/mol
InChI Key: HSICZNIIIPFAAO-RWENTQQKSA-N
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Description

Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a furanone ring, a pyrrolidine moiety, and a butylidene side chain, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a 4-methyl-5-oxo-2,5-dihydrofuran derivative, under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furanone intermediate.

    Formation of the Butylidene Side Chain: The butylidene side chain is typically introduced through a Wittig reaction, where a phosphonium ylide reacts with the furanone intermediate to form the desired (Z)-alkene configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one can be compared with similar compounds, such as:

    Furanone Derivatives: Compounds with similar furanone rings but different substituents, which may exhibit different reactivity and biological activity.

    Pyrrolidine Derivatives: Molecules containing pyrrolidine rings with various side chains, affecting their chemical and biological properties.

    Alkene-Containing Compounds: Other compounds with (Z)-alkene configurations, which may have different stability and reactivity profiles.

The uniqueness of Rel-(Z)-3-methyl-5-(4-(®-2-((S)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrrolidin-1-yl)butylidene)furan-2(5H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

InChI

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m1/s1

InChI Key

HSICZNIIIPFAAO-RWENTQQKSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C

Origin of Product

United States

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